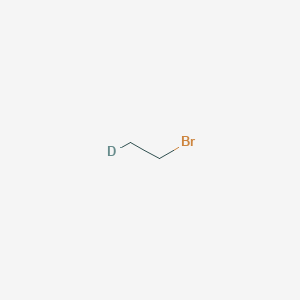

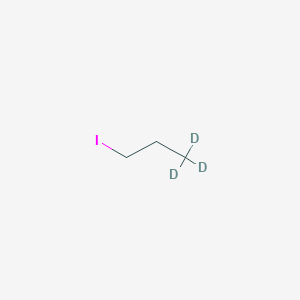

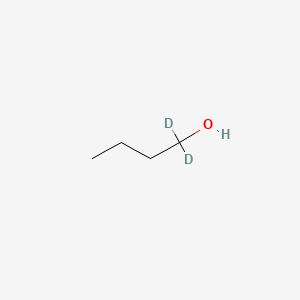

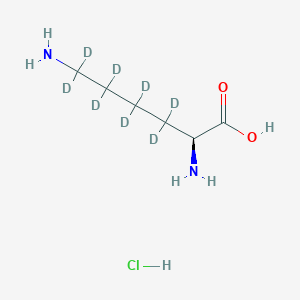

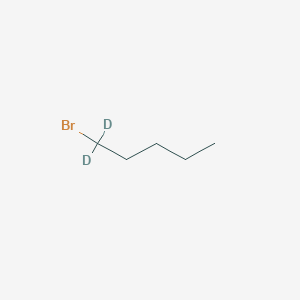

1-Bromopentane-1,1-D2

概要

説明

1-Bromopentane, also known as n-Amyl bromide or n-Pentyl bromide, is a chemical reagent used in a multitude of organic syntheses . It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling . It is also used in the synthesis of α, γ-diketo acids as reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .

Synthesis Analysis

1-Bromopentane can be synthesized from 1-pentanol with sodium bromide and excess of concentrated sulfuric acid . The reaction is a substitution reaction, specifically an SN2 reaction .

Molecular Structure Analysis

The molecular formula of 1-Bromopentane is C5H11Br . The structure of 1-Bromopentane is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

1-Bromopentane undergoes phase transfer catalysed alkylation reaction with 2′-hydroxy acetophenone using tetrabutyl ammonium bromide as a catalyst .

Physical And Chemical Properties Analysis

1-Bromopentane is a colorless liquid with a strong odor . It has a molecular weight of 151.04 g/mol . It has a melting point of -95°C and a boiling point of 130°C . It is practically insoluble in water .

科学的研究の応用

Organic Chemistry and Reaction Studies

- Elimination Reactions in Organic Chemistry : 1-Bromopentane has been utilized to study elimination reactions, particularly in the context of undergraduate organic chemistry laboratories. Through the reaction of 1-bromopentane with sodium ethoxide or potassium tert-butoxide, different products like 1-pentene and (E)-2-pentene are formed, which are then analyzed using gas chromatography (Latimer, 2003).

Spectroscopy and Molecular Structure Analysis

- Conformational Polymorphism in Spectroscopy : The Raman and infrared spectra of monodeuterated species of 1-bromopentane have been studied to understand the correlation between isolated C-D stretching, CHD rocking vibrations, and the local conformation of the alkyl chain. This research reveals the potential of using isolated C-D stretching vibrations to study the conformational state of alkyl chains (Ohno, Yoshida, & Matsuura, 1996).

Material Synthesis

- Synthesis Using Solid Catalysts : Research has been conducted on preparing 1-bromopentane using 1-pentanol and Br-containing substances with solid Mo-Ni catalysts. This demonstrates 1-bromopentane's application in the synthesis of various compounds, highlighting the efficiency and yield of the process (Fan Ying, 2002).

Chemical Engineering and Molecular Studies

- Study of Molecular Self-Assembly : The self-assembly of 1-bromopentane on silicon surfaces has been controlled using a pulsed-dosing technique. This study is crucial for understanding molecular interactions and the formation of specific molecular patterns at surfaces, which has implications in nanotechnology and surface chemistry (Eisenstein et al., 2012).

Physical Properties and Measurements

- Density and Physical Property Studies : The density of 1-bromopentane and other bromoalkanes has been measured across various temperatures, providing valuable data for the study of physical properties and behaviors of these compounds in different states (Bolotnikov, Neruchev, & Ryshkova, 2007).

Energy Storage Technologies

- Application in Solid-State Batteries : 1-Bromopentane has been used in the field of energy storage, particularly in enhancing the moisture stability of sulfide solid-state electrolytes. Its application here demonstrates the material's versatility and importance in advancing battery technology (Yu et al., 2022).

作用機序

Safety and Hazards

将来の方向性

1-Bromopentane-1,1-D2 is a stable isotope labelled compound . It is used in research and development, and can be purchased from various chemical suppliers . As a stable isotope labelled compound, it has potential applications in various fields such as environmental science, medicine, and industrial chemistry .

特性

IUPAC Name |

1-bromo-1,1-dideuteriopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-BFWBPSQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。